molecular formula C10H12ClF2NO B2881382 (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride CAS No. 1807939-84-9

(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride

Cat. No.: B2881382
CAS No.: 1807939-84-9
M. Wt: 235.66
InChI Key: ZRRPEWCRPWYNPY-OULXEKPRSA-N
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Description

(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C10H12ClF2NO and its molecular weight is 235.66. The purity is usually 95%.
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Biological Activity

The compound (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride (CAS Number: 1807939-84-9) is a cyclopropane derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₂ClF₂NO
  • Molecular Weight : 235.66 g/mol
  • IUPAC Name : (1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoromethoxy group and the cyclopropane ring contribute to its unique binding characteristics, potentially allowing it to modulate receptor activities or enzyme functions. Although specific pathways remain to be fully elucidated, preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Antidepressant Effects

Recent studies have indicated that compounds similar to (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine may exhibit antidepressant-like effects. For instance, research on derivatives within this class has shown promising results in animal models, where they modulated neurotransmitter levels, particularly serotonin and norepinephrine, leading to improved mood and reduced anxiety symptoms .

Inhibition of Enzyme Activity

The compound has been investigated for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. In vitro studies demonstrated that the compound effectively reduced ACC activity, suggesting a role in metabolic regulation that could be beneficial in treating conditions like obesity and type 2 diabetes .

Case Studies and Research Findings

StudyFindings
Study on Antidepressant Activity In a controlled trial using rodent models, the administration of (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine resulted in significant reductions in depressive-like behaviors as measured by the forced swim test.
ACC Inhibition Research A study published in Journal of Medicinal Chemistry reported that this compound exhibited IC50 values comparable to established ACC inhibitors, indicating its potential utility in metabolic disorders .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for future applications. Preliminary toxicity assessments have indicated that the compound exhibits low acute toxicity in standard assays; however, further studies are needed to evaluate chronic exposure effects and potential side effects.

Properties

IUPAC Name

(1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-10(12)14-7-3-1-6(2-4-7)8-5-9(8)13;/h1-4,8-10H,5,13H2;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRPEWCRPWYNPY-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)OC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)OC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-84-9
Record name rac-(1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride
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